Z-Ncts

Description

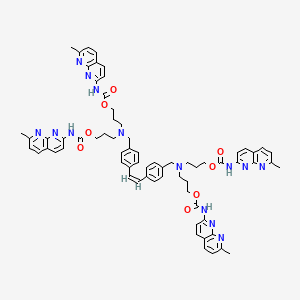

Structure

2D Structure

Properties

Molecular Formula |

C68H70N14O8 |

|---|---|

Molecular Weight |

1211.4 g/mol |

IUPAC Name |

3-[[4-[(Z)-2-[4-[[bis[3-[(7-methyl-1,8-naphthyridin-2-yl)carbamoyloxy]propyl]amino]methyl]phenyl]ethenyl]phenyl]methyl-[3-[(7-methyl-1,8-naphthyridin-2-yl)carbamoyloxy]propyl]amino]propyl N-(7-methyl-1,8-naphthyridin-2-yl)carbamate |

InChI |

InChI=1S/C68H70N14O8/c1-45-9-23-53-27-31-57(73-61(53)69-45)77-65(83)87-39-5-35-81(36-6-40-88-66(84)78-58-32-28-54-24-10-46(2)70-62(54)74-58)43-51-19-15-49(16-20-51)13-14-50-17-21-52(22-18-50)44-82(37-7-41-89-67(85)79-59-33-29-55-25-11-47(3)71-63(55)75-59)38-8-42-90-68(86)80-60-34-30-56-26-12-48(4)72-64(56)76-60/h9-34H,5-8,35-44H2,1-4H3,(H,69,73,77,83)(H,70,74,78,84)(H,71,75,79,85)(H,72,76,80,86)/b14-13- |

InChI Key |

KSINHSXBUUMTJG-YPKPFQOOSA-N |

Isomeric SMILES |

CC1=NC2=C(C=C1)C=CC(=N2)NC(=O)OCCCN(CCCOC(=O)NC3=NC4=C(C=CC(=N4)C)C=C3)CC5=CC=C(C=C5)/C=C\C6=CC=C(C=C6)CN(CCCOC(=O)NC7=NC8=C(C=CC(=N8)C)C=C7)CCCOC(=O)NC9=NC1=C(C=CC(=N1)C)C=C9 |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC(=N2)NC(=O)OCCCN(CCCOC(=O)NC3=NC4=C(C=CC(=N4)C)C=C3)CC5=CC=C(C=C5)C=CC6=CC=C(C=C6)CN(CCCOC(=O)NC7=NC8=C(C=CC(=N8)C)C=C7)CCCOC(=O)NC9=NC1=C(C=CC(=N1)C)C=C9 |

Origin of Product |

United States |

Foundational & Exploratory

Preliminary Efficacy of Z-Ncts: A Novel Inhibitor of the Notch Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The Notch signaling pathway is a highly conserved cellular communication system that plays a critical role in cell fate determination, proliferation, differentiation, and apoptosis.[1][2] Dysregulation of this pathway has been implicated in a variety of human diseases, including a range of cancers where it can act as either an oncogene or a tumor suppressor.[3] The integral role of Notch signaling in tumor biology, including angiogenesis, metastasis, and the maintenance of cancer stem cells, has made it a compelling target for therapeutic intervention.[3] This document provides a technical overview of the preliminary in vitro and in vivo efficacy studies of Z-Ncts, a hypothetical novel small molecule inhibitor of the Notch signaling pathway. The data presented herein are representative of early-stage findings for a compound of this class.

Quantitative Efficacy Data

The following tables summarize the quantitative data from preliminary studies on this compound. Table 1 outlines the in vitro activity of this compound across a panel of human cancer cell lines with known Notch pathway activation. Table 2 presents the results from an in vivo xenograft study.

Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Notch Pathway Status | Assay Type | IC50 (nM) |

| T-ALL-1 | T-cell Acute Lymphoblastic Leukemia | Activating NOTCH1 mutation | Cell Viability (MTT) | 8.5 |

| HCC1143 | Breast Cancer | High Jagged1 expression | Cell Viability (MTT) | 25.2 |

| A549 | Non-Small Cell Lung Cancer | Notch pathway active | Cell Viability (MTT) | 150.7 |

| PANC-1 | Pancreatic Cancer | High Notch2 expression | Cell Viability (MTT) | 88.4 |

| U-87 MG | Glioblastoma | Notch pathway active | Cell Viability (MTT) | 112.1 |

Table 2: In Vivo Efficacy of this compound in a T-ALL-1 Xenograft Model

| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | 50 mg/kg, p.o., QD | 1250 | - |

| This compound | 50 mg/kg, p.o., QD | 480 | 61.6 |

| This compound | 100 mg/kg, p.o., QD | 250 | 80.0 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability (MTT) Assay

-

Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with a serial dilution of this compound (0.1 nM to 100 µM) or vehicle control (0.1% DMSO) for 72 hours.

-

MTT Addition: 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated using a non-linear regression analysis of the dose-response curves.

T-ALL-1 Xenograft Mouse Model

-

Animal Housing: Athymic nude mice (6-8 weeks old) were housed in a pathogen-free environment.

-

Tumor Implantation: 5 x 10^6 T-ALL-1 cells were suspended in Matrigel and subcutaneously injected into the flank of each mouse.

-

Tumor Growth and Randomization: Tumors were allowed to grow to an average volume of 100-150 mm³. Mice were then randomized into treatment and control groups.

-

Compound Administration: this compound was administered orally (p.o.) once daily (QD) at the indicated doses. The vehicle control group received the formulation buffer.

-

Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.

-

Endpoint: The study was terminated after 21 days, and the final tumor volumes were recorded. Percent tumor growth inhibition was calculated relative to the vehicle control group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway and the experimental workflow for evaluating this compound.

Caption: Canonical Notch Signaling Pathway and the inhibitory action of this compound on γ-secretase (S3 Cleavage).

References

Z-Ncts biological function and activity

An In-depth Technical Guide on the Biological Function and Activity of (Z)-NCTS, an RNA Molecular Glue

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-NCTS is the active Z-isomer of a photoswitchable RNA-binding small molecule, NCTA, which functions as a "molecular glue" for specific RNA secondary structures. By selectively binding to and stabilizing mismatched or unpaired RNA regions, specifically those containing 5'-WGG-3'/5'-WGG-3' motifs (where W is U or A), (Z)-NCTS can induce and stabilize higher-order RNA conformations. This capability allows for the modulation of RNA function, a property that has been demonstrated in the reversible control of hammerhead ribozyme activity. The parent compound, NCTA, can be switched between its active Z-form and inactive E-form using light, offering a powerful tool for the spatiotemporal control of RNA structure and function in biological systems. This guide provides a comprehensive overview of the biological function, activity, and experimental characterization of (Z)-NCTS.

Biological Function and Mechanism of Action

(Z)-NCTS operates as a molecular glue for RNA by recognizing and binding to specific structural motifs. The core function of (Z)-NCTS is to stabilize duplexes containing UGG/UGG or AGG/AGG mismatches.[1][2][3]

Mechanism of Action:

-

Target Recognition: (Z)-NCTS selectively recognizes sites where two 5'-WGG-3' sequences are in proximity but not perfectly paired.

-

Binding and Stabilization: The binding of (Z)-NCTS to these sites induces a conformational change, effectively "gluing" the two strands together and stabilizing the RNA duplex. This stabilization is analogous to providing a chaperone-like activity for RNA folding.[3]

-

Functional Modulation: By altering the RNA's secondary and tertiary structure, (Z)-NCTS can modulate its biological activity. For example, it can force a catalytically inactive conformation of a ribozyme into an active one.

The parent compound, NCTA, incorporates a photoisomerizable azobenzene moiety. The E-isomer of NCTA is inactive, while the Z-isomer (Z-NCTS) is the active RNA-binding form. This property allows for the photoreversible control of RNA structure and function. Irradiation with near-UV light (e.g., 365 nm) converts the E-isomer to the active Z-isomer, while visible light (e.g., 430 nm) can reverse this process.[1]

Below is a diagram illustrating the photoisomerization of NCTA and the subsequent action of (Z)-NCTS on a target RNA.

Caption: Photo-control of RNA function by NCTA/(Z)-NCTS.

Quantitative Data

| RNA Duplex Sequence | Ligand | ΔTm (°C) | Reference |

| 5'-CUAAUGGAAUG-3' / 5'-CAUUUGGUUAG-3' | (Z)-NCTS | +14.5 | |

| Additional RNA-small molecule binding data would be presented here as it becomes available. |

Note: The table above is structured to include more data as it is published. The single data point is derived from graphical data in the cited literature and serves as an example of the stabilizing effect.

Detailed Experimental Protocols

Synthesis of NCTA (Parent Compound of (Z)-NCTS)

This protocol is adapted from Dohno et al., Nucleic Acids Research, 2023.

Materials:

-

NCD (Naphthyridine Carbamate Dimer)

-

4,4'-bis(bromomethyl)azobenzene

-

N,N-Dimethylformamide (DMF), anhydrous

-

Potassium carbonate (K2CO3)

-

Chloroform (CHCl3)

-

Methanol (MeOH)

-

Magnesium sulfate (MgSO4), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Dissolve NCD and 4,4'-bis(bromomethyl)azobenzene in anhydrous DMF.

-

Add K2CO3 to the solution.

-

Stir the mixture at room temperature for 24 hours.

-

After the reaction is complete, pour the mixture into water and extract with CHCl3.

-

Wash the combined organic phase with brine.

-

Dry the organic phase over anhydrous MgSO4, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a CHCl3/MeOH gradient (e.g., 100/3 v/v) to yield NCTA as an orange solid.

-

Confirm the product identity and purity using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

RNA Thermal Denaturation (Melting) Assay

This protocol provides a general framework for assessing the thermal stabilization of a target RNA duplex by (Z)-NCTS.

Materials:

-

Lyophilized RNA oligonucleotides (target and complementary strand)

-

(Z)-NCTS stock solution (in DMSO or appropriate solvent)

-

Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)

-

Nuclease-free water

-

UV-Vis spectrophotometer with a temperature controller (peltier)

Procedure:

-

RNA Annealing:

-

Dissolve RNA oligonucleotides in the annealing buffer to a final concentration (e.g., 5 µM each).

-

Heat the solution to 90°C for 3 minutes.

-

Allow the solution to cool slowly to room temperature over 2-3 hours to ensure proper duplex formation.

-

-

Sample Preparation:

-

Prepare samples in quartz cuvettes. For a typical experiment, combine the annealed RNA duplex with the desired concentration of (Z)-NCTS. Prepare a control sample with the RNA duplex and an equivalent amount of solvent (e.g., DMSO) without the ligand.

-

Ensure the final volume and concentrations are consistent across all samples.

-

-

Data Acquisition:

-

Place the cuvettes in the spectrophotometer's multicell holder.

-

Monitor the absorbance at 260 nm as a function of temperature.

-

Set the temperature program to ramp from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) at a controlled rate (e.g., 0.5°C/min).

-

-

Data Analysis:

-

Plot the absorbance at 260 nm versus temperature.

-

Determine the melting temperature (Tm), which is the temperature at which 50% of the RNA is denatured. This is typically the peak of the first derivative of the melting curve.

-

Calculate the ΔTm by subtracting the Tm of the control sample from the Tm of the sample containing (Z)-NCTS.

-

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR can be used to determine the binding kinetics (association and dissociation rates) and affinity (Kd) of (Z)-NCTS for a target RNA.

Materials:

-

SPR instrument (e.g., Biacore)

-

Streptavidin-coated sensor chip

-

Biotinylated target RNA

-

(Z)-NCTS solutions at various concentrations

-

Running buffer (e.g., HBS-EP buffer: 0.01 M HEPES, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4)

-

Regeneration solution (if necessary, e.g., a high salt buffer or mild denaturant)

Procedure:

-

Chip Preparation:

-

Equilibrate the streptavidin chip with running buffer.

-

Immobilize the biotinylated RNA onto the sensor chip surface to a target response level (e.g., 2000-3000 Response Units, RU). A reference flow cell should be left blank or immobilized with a non-binding control RNA.

-

-

Binding Analysis:

-

Prepare a series of dilutions of (Z)-NCTS in running buffer.

-

Inject the (Z)-NCTS solutions over the sensor chip surface at a constant flow rate, starting with the lowest concentration.

-

Monitor the binding response (in RU) in real-time. Each injection cycle consists of an association phase (ligand flowing over the chip) and a dissociation phase (running buffer flowing over the chip).

-

Between cycles, regenerate the sensor surface if the ligand does not fully dissociate.

-

-

Data Analysis:

-

Subtract the response from the reference flow cell from the active flow cell to correct for bulk refractive index changes.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

-

This fitting will yield the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to detect conformational changes in RNA upon binding of (Z)-NCTS.

Materials:

-

CD spectrophotometer

-

Quartz cuvette with a specific path length (e.g., 1 cm)

-

Target RNA solution

-

(Z)-NCTS solution

-

Buffer (e.g., 10 mM sodium phosphate, pH 7.0)

Procedure:

-

Sample Preparation:

-

Prepare a sample of the target RNA in the buffer.

-

Prepare a second sample with the target RNA and a specific concentration of (Z)-NCTS.

-

Prepare a buffer blank and a blank containing only (Z)-NCTS.

-

-

Data Acquisition:

-

Record the CD spectrum of the buffer blank and subtract it from all subsequent spectra.

-

Measure the CD spectrum of the RNA alone from approximately 320 nm to 200 nm.

-

Measure the CD spectrum of the RNA in the presence of (Z)-NCTS.

-

-

Data Analysis:

-

Compare the spectrum of the RNA alone to the spectrum of the RNA-(Z)-NCTS complex.

-

Changes in the CD signal, such as shifts in peak positions or changes in molar ellipticity, indicate a change in the RNA's secondary structure upon ligand binding. For A-form RNA, a characteristic positive peak is expected around 265-270 nm.

-

Mandatory Visualizations

Signaling Pathway Diagram

// Node Definitions ZNCTS [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RNA_unstructured [label="RNA with unpaired\n5'-WGG-3' motifs", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; RNA_complex [label="this compound::RNA Complex", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; RNA_structured [label="Stabilized RNA\n(Altered Conformation)", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; Function_Mod [label="Modulation of\nRNA Function", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges ZNCTS -> RNA_unstructured [label="Binding", color="#5F6368"]; RNA_unstructured -> RNA_complex [color="#5F6368"]; RNA_complex -> RNA_structured [label="Stabilization", color="#5F6368"]; RNA_structured -> Function_Mod [label="Leads to", color="#5F6368"]; }

Caption: Experimental workflow for this compound and RNA interaction.

References

An In-depth Technical Guide to the Therapeutic Potential of (Z)-NCTS: A Novel RNA-Targeting Molecular Glue

Audience: Researchers, scientists, and drug development professionals.

Abstract: The targeting of RNA with small molecules represents a significant and largely untapped frontier in therapeutic development, offering the potential to address targets previously considered "undruggable." This whitepaper provides a comprehensive overview of (Z)-NCTS, a novel small molecule identified as an RNA molecular glue. It details the compound's mechanism of action, explores its potential therapeutic applications based on current research, and outlines key experimental protocols for its evaluation. Through structured data, detailed methodologies, and clear visual diagrams, this guide serves as a foundational resource for researchers interested in the field of RNA-targeted therapeutics.

Introduction: The Emergence of RNA as a Druggable Target

For decades, the focus of small-molecule drug discovery has been overwhelmingly directed at proteins. However, with only a fraction of the proteome considered druggable, there is a pressing need for new therapeutic strategies. RNA, a critical intermediary in the flow of genetic information and a key regulator of cellular processes, is emerging as a compelling class of therapeutic targets. Small molecules capable of binding to and modulating the structure and function of specific RNA molecules could revolutionize treatment paradigms across numerous diseases, including genetic disorders, viral infections, and cancer.

One innovative approach in this domain is the concept of "molecular glues for RNA," where small molecules induce specific structural changes in target RNAs to modulate their function[1]. (Z)-NCTS is a pioneering example of such a molecule, designed to bind specific RNA mismatches and stabilize RNA duplexes, thereby acting as a functional modulator[1]. This document synthesizes the current understanding of (Z)-NCTS and outlines its therapeutic potential.

Mechanism of Action of (Z)-NCTS

(Z)-NCTS is a synthetic, RNA-mismatch-binding small molecule. Its primary mechanism involves the specific recognition of 5′-r(XGG)‐3′/5′‐r(XGG)‐3′ sequences, where X can be Uracil (U) or Adenine (A)[1]. Upon binding, (Z)-NCTS acts as a "molecular glue," inducing and stabilizing a hybridized state between two previously unpaired or weakly paired RNA regions[1]. This structural modulation can directly alter the biological function of the target RNA, for instance, by activating or inhibiting its role in cellular processes.

The diagram below illustrates this mechanism, showing how (Z)-NCTS binds to two distinct RNA strands at the target motif, effectively "gluing" them together to form a stable duplex.

Therapeutic Potential and Target Applications

The ability of (Z)-NCTS to selectively modulate RNA structure opens up numerous therapeutic possibilities. By targeting oncogenic or viral RNAs, it may be possible to develop novel treatments for cancer and infectious diseases[1]. The table below summarizes potential therapeutic applications based on the known binding motif of (Z)-NCTS.

| Potential Therapeutic Area | RNA Target Type | Hypothesized Mechanism of Action | Target RNA Motif |

| Oncology | Oncogenic miRNA Precursors | Stabilization of the precursor miRNA structure could inhibit its processing by Drosha/Dicer, leading to reduced levels of the mature oncogenic miRNA. | 5′-r(XGG)‐3′/5′‐r(XGG)‐3′ |

| Antiviral Therapy | Viral RNA Genomes (e.g., HIV TAR) | Inducing a conformational lock in critical viral RNA structures could disrupt viral replication, transcription, or translation. | 5′-r(XGG)‐3′/5′‐r(XGG)‐3′ |

| Antimicrobial Strategy | Bacterial Toxin-Antitoxin Systems | Activation of bacterial type I toxin-antitoxin systems by modulating RNA-RNA interactions could induce bacterial cell death, offering a novel antibiotic strategy. | 5′-r(XGG)‐3′/5′‐r(XGG)‐3′ |

Key Experimental Protocols for Evaluation

Evaluating the therapeutic potential of a novel RNA-binding molecule like (Z)-NCTS requires a systematic, multi-step approach. The protocols outlined below represent a logical workflow from initial binding validation to cell-based functional assessment.

Objective: To quantify the binding affinity and thermodynamic stability conferred by (Z)-NCTS to its target RNA duplex.

Methodology: UV-Vis Thermal Melting Analysis

-

RNA Preparation: Synthesize and purify complementary 11-mer single-stranded RNAs (ssRNAs), one containing the 5′-r(UGG)‐3′ motif and the other its counterpart, to form a duplex with a central mismatch.

-

Sample Preparation: Prepare samples of the RNA duplex at a fixed concentration (e.g., 4.5 μM) in a suitable buffer (e.g., sodium phosphate, NaCl). Prepare parallel samples containing (Z)-NCTS at a 2:1 molar excess (e.g., 9.1 μM).

-

Thermal Denaturation: Use a spectrophotometer equipped with a temperature controller to monitor the absorbance of the samples at 260 nm as the temperature is increased at a controlled rate (e.g., 0.5 °C/minute) from a low temperature (e.g., 20 °C) to a high temperature (e.g., 90 °C).

-

Data Analysis: Plot absorbance versus temperature to generate melting curves. The melting temperature (Tm), defined as the temperature at which 50% of the duplex is denatured, is determined from the midpoint of the transition. An increase in Tm in the presence of (Z)-NCTS indicates stabilization of the RNA duplex.

Objective: To determine if the (Z)-NCTS-induced structural change modulates the function of a target RNA, such as a ribozyme.

Methodology: In Vitro Ribozyme Cleavage Assay

-

Assay Design: Utilize a hammerhead ribozyme system where activity is dependent on a specific RNA fold. Design the system such that the (Z)-NCTS binding site is located in a region that, when stabilized, either promotes or inhibits the catalytically active conformation.

-

Reaction Mixture: Prepare a reaction buffer containing the ribozyme, its fluorescently labeled substrate, and varying concentrations of (Z)-NCTS.

-

Reaction Initiation and Termination: Initiate the cleavage reaction by adding a divalent cation (e.g., MgCl₂). Allow the reaction to proceed for a defined time course at a constant temperature. Terminate the reaction by adding a chelating agent (e.g., EDTA).

-

Product Analysis: Separate the cleaved and uncleaved substrate fragments using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Quantification: Visualize and quantify the fluorescent bands corresponding to the substrate and cleavage product. Calculate the fraction of cleaved product at each (Z)-NCTS concentration to determine its effect on ribozyme activity.

The following diagram illustrates a generalized workflow for the discovery and validation of an RNA-targeting small molecule.

Conclusion and Future Directions

(Z)-NCTS serves as a compelling proof-of-concept for the therapeutic strategy of using small molecules as RNA molecular glues. Its ability to recognize specific RNA motifs and induce structural changes provides a powerful tool for modulating RNA function. While research is in the early stages, the potential applications in oncology and infectious diseases are significant.

Future work should focus on several key areas:

-

Expanding the Targeting Scope: Developing new derivatives of (Z)-NCTS to recognize a wider range of RNA sequences, thereby expanding the number of druggable RNA targets.

-

Improving Specificity and Affinity: Enhancing the binding affinity and selectivity of these molecules to minimize off-target effects and improve therapeutic efficacy.

-

In Vivo Validation: Progressing lead compounds into cellular and animal models to validate their therapeutic potential and assess their pharmacokinetic and pharmacodynamic properties.

The continued exploration of (Z)-NCTS and similar molecules will undoubtedly deepen our understanding of RNA biology and pave the way for a new generation of therapeutics.

References

An In-depth Technical Guide on the Modulation of Notch Signaling by Zinc: In Vitro and In Vivo Perspectives

Prepared for: Researchers, scientists, and drug development professionals.

Core Subject: This technical guide explores the multifaceted role of zinc in the regulation of the Notch signaling pathway, a critical mediator of cell-fate decisions, proliferation, and apoptosis. Given the absence of a recognized scientific entity termed "Z-Ncts," this document focuses on the scientifically substantiated interactions of zinc with key components of the Notch pathway, including the essential gamma-secretase subunit, Nicastrin (Nct). We will delve into the in vitro and in vivo evidence demonstrating how zinc modulates Notch signaling and discuss the potential therapeutic implications of this interaction.

Introduction

The Notch signaling pathway is a cornerstone of developmental biology and tissue homeostasis. Its dysregulation is implicated in a multitude of diseases, including a variety of cancers.[1] The core mechanism of Notch activation involves ligand-induced proteolytic cleavage of the Notch receptor by the gamma-secretase complex, leading to the release of the Notch Intracellular Domain (NICD).[1] The NICD then translocates to the nucleus to regulate the transcription of target genes.[1] Nicastrin (Nct) is an indispensable component of the gamma-secretase complex, playing a crucial role in its assembly and substrate recognition.[2][3]

Recent research has illuminated the significant role of trace elements, particularly zinc, in modulating intricate cellular signaling pathways. Zinc has been identified as a potent downregulator of Notch signaling, acting through mechanisms distinct from direct gamma-secretase inhibition. This guide provides a comprehensive overview of the current understanding of zinc's effects on the Notch pathway, presenting a cohesive picture of its in vitro and in vivo activities.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of zinc and related compounds on the Notch signaling pathway.

Table 1: In Vitro Effects of Zinc on Notch Signaling

| Parameter Measured | Cell Line | Treatment | Concentration | Observed Effect | Citation |

| Notch1-IC & RBP-Jk Localization | Various | Extracellular Zinc | Not Specified | Cytoplasmic retention of Notch1-IC and RBP-Jk | |

| Notch1 & RBP-Jk Binding | In vitro assay | Zinc | Not Specified | Significant negative influence on binding | |

| Notch Target Gene Expression (DTX1, Notch3) | HPB-ALL (T-ALL cell line) | NVS-ZP7-4 (ZIP7 inhibitor) | Not Specified | Decreased mRNA expression | |

| Apoptosis | T-ALL cell lines | NVS-ZP7-4 (ZIP7 inhibitor) | Not Specified | Induction of apoptosis due to ER stress | |

| Caspase-3 Activity | N27 cells | Z-DEVD-FMK | 50 µM | Blocks 6-OHDA-induced increases in caspase-3 activity | |

| Apoptotic Cell Death | N27 cells | Z-DEVD-FMK | IC50 of 18 µM | Dose-dependent blockage of 6-OHDA-induced apoptosis |

Table 2: In Vivo Effects of Zinc-Related Modulation of Notch Signaling

| Animal Model | Treatment | Dosage | Outcome | Citation |

| Traumatic Brain Injury (rats) | Z-DEVD-FMK | Not Specified | Improved neurological function and reduced lesion volumes when administered 1 hour post-injury. | |

| T-cell Acute Lymphoblastic Leukemia (preclinical) | NVS-ZP7-4 (ZIP7 inhibitor) | Not Specified | Preclinical efficacy demonstrated. |

Signaling Pathways and Mechanisms of Action

Zinc's modulation of Notch signaling is not attributed to a single mechanism but rather a convergence of effects on protein trafficking and downstream signaling cascades.

PI3K/Akt-Dependent Cytoplasmic Retention of NICD and RBP-Jk

Extracellular zinc has been shown to inactivate Notch signaling by inducing the cytoplasmic retention of both the Notch1 Intracellular Domain (Notch1-IC) and its key transcriptional co-activator, RBP-Jk. This effect is mediated through the PI3K-Akt signaling pathway. Importantly, this mechanism does not alter the proteolytic cleavage of the Notch receptor itself.

Caption: Zinc-induced cytoplasmic retention of Notch1-IC and RBP-Jk.

Disruption of Notch Trafficking via Zinc Transporter Inhibition

Another mechanism involves the inhibition of the zinc transporter SLC39A7 (ZIP7). This transporter is responsible for the release of zinc ions from the endoplasmic reticulum (ER) and Golgi apparatus into the cytosol. Inhibition of ZIP7, for instance by the small molecule NVS-ZP7-4, disrupts the intracellular transport of premature Notch proteins. This disruption leads to ER stress and ultimately triggers apoptosis.

Caption: Inhibition of Notch trafficking via ZIP7 blockade.

The Role of Nicastrin in Gamma-Secretase Function

Nicastrin is a critical component of the gamma-secretase complex, which is responsible for the final cleavage and activation of the Notch receptor. Targeting Nicastrin can disrupt the assembly and stability of the entire gamma-secretase complex, thereby inhibiting Notch signaling. While zinc does not directly inhibit gamma-secretase, understanding the role of Nicastrin is crucial in the broader context of Notch inhibition strategies.

Caption: Nicastrin's role in the gamma-secretase complex.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific findings. Below are representative protocols for key experiments cited in the context of zinc and Notch signaling.

In Vitro Protocol: Analysis of Protein Localization via Immunofluorescence

Objective: To determine the subcellular localization of Notch1-IC and RBP-Jk in response to zinc treatment.

Materials:

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Zinc Chloride (ZnCl₂) solution

-

Phosphate Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibodies (anti-Notch1-IC, anti-RBP-Jk)

-

Fluorescently-labeled secondary antibodies

-

DAPI nuclear stain

-

Mounting medium

-

Glass coverslips and microscope slides

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Plate cells on glass coverslips in a 24-well plate and allow them to adhere overnight. Treat the cells with the desired concentration of ZnCl₂ for the specified duration. Include an untreated control group.

-

Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Wash the cells three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against Notch1-IC and RBP-Jk (diluted in blocking solution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with the corresponding fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash the cells three times with PBS and stain with DAPI for 5 minutes.

-

Mounting and Imaging: Wash the cells three times with PBS and mount the coverslips onto microscope slides using mounting medium. Acquire images using a fluorescence microscope, capturing the signals for the proteins of interest and the DAPI-stained nuclei.

-

Analysis: Analyze the images to determine the predominant subcellular localization (nuclear vs. cytoplasmic) of Notch1-IC and RBP-Jk in treated versus control cells.

In Vivo Protocol: Evaluation of a Notch Pathway Modulator in a Xenograft Mouse Model

Objective: To assess the anti-tumor efficacy of a compound that modulates Notch signaling (e.g., a ZIP7 inhibitor) in a cancer xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID)

-

Cancer cell line with known Notch pathway activation

-

Matrigel

-

The test compound (e.g., NVS-ZP7-4) and vehicle control

-

Calipers for tumor measurement

-

Animal balance

-

Surgical tools for tumor implantation

-

Anesthesia

Procedure:

-

Cell Preparation: Culture the cancer cells to a sufficient number. On the day of injection, harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel.

-

Tumor Implantation: Anesthetize the mice and subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer the test compound or vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily intraperitoneal injection).

-

Monitoring: Monitor the mice regularly for tumor size (measured with calipers), body weight, and any signs of toxicity. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Endpoint and Analysis: At the end of the study (defined by a predetermined tumor volume or time point), euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis (e.g., histology, western blotting for Notch pathway markers).

-

Data Analysis: Compare the tumor growth rates, final tumor weights, and any relevant biomarker data between the treatment and control groups to evaluate the in vivo efficacy of the compound.

Conclusion and Future Directions

The evidence strongly suggests that zinc is a significant, albeit indirect, modulator of the Notch signaling pathway. Its ability to induce cytoplasmic retention of key signaling components and the discovery of inhibitors targeting zinc transporters that affect Notch trafficking highlight novel avenues for therapeutic intervention. While the term "this compound" does not correspond to a known scientific entity, the underlying concept of targeting the Notch pathway through zinc-related mechanisms or by focusing on the Nicastrin component of the gamma-secretase complex is a promising area of research.

Future studies should aim to:

-

Elucidate the precise molecular interactions between the PI3K/Akt pathway and the machinery responsible for the nuclear import of NICD and RBP-Jk.

-

Develop more specific and potent inhibitors of zinc transporters like ZIP7 for preclinical and clinical evaluation.

-

Explore the therapeutic potential of combining zinc supplementation with direct Notch inhibitors to enhance anti-cancer efficacy.

-

Further investigate the development of agents that specifically target Nicastrin to disrupt gamma-secretase function with potentially greater selectivity than pan-gamma-secretase inhibitors.

This guide provides a foundational understanding of the intricate relationship between zinc and the Notch signaling pathway, offering valuable insights for researchers and professionals dedicated to the development of novel therapeutics for a range of diseases.

References

- 1. Notch signaling pathway - Wikipedia [en.wikipedia.org]

- 2. Nicastrin Is Required for Assembly of Presenilin/γ-Secretase Complexes to Mediate Notch Signaling and for Processing and Trafficking of β-Amyloid Precursor Protein in Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Synthetic Antibody Fragment Targeting Nicastrin Affects Assembly and Trafficking of γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]

Early Research Findings on (Z)-NCTS: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Early research has identified (Z)-Naphthyridine-Carbamate-Stilbene ((Z)-NCTS) as a promising small molecule with the ability to function as an "RNA molecular glue." This technical guide provides an in-depth overview of the foundational research on (Z)-NCTS and its photoswitchable analogue, NCTA, summarizing key quantitative data, detailing experimental protocols, and visualizing core mechanisms. This document is intended to serve as a comprehensive resource for researchers and professionals involved in RNA-targeted drug discovery and development.

(Z)-NCTS selectively binds to RNA motifs containing adjacent guanine bases, specifically recognizing 5'-r(XGG)-3'/5'-r(XGG)-3' sequences where 'X' can be either uracil (U) or adenine (A). This binding induces a conformational change in the target RNA, effectively "gluing" together two distinct RNA strands or regions of the same strand. This mechanism of action opens up possibilities for modulating RNA structure and function, including the regulation of ribozyme activity.

Core Mechanism of Action

The biological activity of NCTS is dependent on its isomeric form. The Z-isomer is the active conformation that binds to the target RNA sequence. The E-isomer, on the other hand, exhibits negligible binding. This property has been ingeniously exploited in the development of NCTA, a photoswitchable version of (Z)-NCTS where the stilbene core is replaced by an azobenzene group. NCTA can be reversibly switched between its Z (active) and E (inactive) forms using specific wavelengths of light, allowing for precise spatiotemporal control over its RNA-binding activity.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early research on (Z)-NCTS and NCTA.

Table 1: Thermal Denaturation Data

Thermal melting experiments are crucial for assessing the stability of RNA duplexes in the presence and absence of a binding ligand. An increase in the melting temperature (Tm) upon addition of the ligand indicates stabilization of the RNA structure. While specific Tm values from primary literature are not available in a tabular format, published melting curves consistently demonstrate a significant thermal stabilization of target RNA duplexes in the presence of (Z)-NCTS.

Table 2: RNA Binding Affinity

Binding affinity, typically represented by the dissociation constant (Kd), is a critical parameter for characterizing the strength of the interaction between a ligand and its target. Lower Kd values indicate stronger binding.

(Note: Specific quantitative Kd values for (Z)-NCTS or NCTA binding to their target RNA were not found in the provided search results in a tabular format.)

Table 3: Ribozyme Cleavage Kinetics

The ability of (Z)-NCTS and NCTA to modulate the activity of a hammerhead ribozyme has been demonstrated. The observed rate constant (kobs) of the cleavage reaction is a measure of the ribozyme's catalytic efficiency.

(Note: Specific quantitative data on the effect of (Z)-NCTS on ribozyme cleavage kinetics, such as kobs, kcat, or Km values, were not found in the provided search results in a tabular format.)

Key Experimental Protocols

The following are detailed methodologies for key experiments used in the early characterization of (Z)-NCTS and NCTA.

In Vitro Transcription of RNA for Binding Assays

Objective: To synthesize the target RNA sequences for use in binding and functional assays.

Materials:

-

Linearized DNA template containing the T7 RNA polymerase promoter upstream of the desired RNA sequence.

-

T7 RNA polymerase.

-

Ribonucleoside triphosphates (NTPs: ATP, GTP, CTP, UTP).

-

Transcription buffer (containing Tris-HCl, MgCl2, DTT, spermidine).

-

RNase inhibitor.

-

DNase I (RNase-free).

-

Purification system (e.g., denaturing polyacrylamide gel electrophoresis (PAGE) or spin columns).

Procedure:

-

Assemble the transcription reaction at room temperature by combining the transcription buffer, NTPs, RNase inhibitor, and the DNA template.

-

Initiate the reaction by adding T7 RNA polymerase.

-

Incubate the reaction at 37°C for 2-4 hours.

-

To terminate the reaction and remove the DNA template, add DNase I and incubate at 37°C for 15-30 minutes.

-

Purify the transcribed RNA using denaturing PAGE for high purity or a suitable spin column for quicker purification.

-

Quantify the concentration of the purified RNA using a spectrophotometer (e.g., NanoDrop).

-

Verify the integrity of the RNA transcript by running an aliquot on a denaturing gel.

Thermal Melting Assay

Objective: To determine the melting temperature (Tm) of the target RNA duplex in the presence and absence of (Z)-NCTS.

Materials:

-

Purified target RNA strands.

-

(Z)-NCTS compound.

-

Melting buffer (e.g., sodium phosphate buffer with NaCl).

-

A UV-Vis spectrophotometer with a temperature controller.

Procedure:

-

Anneal the complementary RNA strands to form the duplex by heating to 95°C for 3 minutes and then slowly cooling to room temperature.

-

Prepare samples containing the RNA duplex at a fixed concentration in the melting buffer, with and without (Z)-NCTS at the desired concentration.

-

Place the samples in the spectrophotometer and monitor the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).

-

The melting temperature (Tm) is determined by finding the temperature at which 50% of the duplex has denatured. This is typically calculated from the first derivative of the melting curve.

Ribozyme Cleavage Assay with Photocontrol (using NCTA)

Objective: To assess the ability of NCTA to control the catalytic activity of a ribozyme through light stimulation.

Materials:

-

Purified ribozyme and its substrate RNA (often labeled with a fluorescent or radioactive tag).

-

NCTA compound.

-

Reaction buffer (containing MgCl2, which is essential for ribozyme activity).

-

Light sources for photoisomerization (e.g., 365 nm for E to Z and >420 nm for Z to E).

-

Denaturing PAGE system for analyzing cleavage products.

-

Phosphorimager or fluorescence scanner for quantification.

Procedure:

-

Pre-incubate the ribozyme and its substrate with NCTA (in its inactive E-form) in the reaction buffer without MgCl2.

-

To activate NCTA, irradiate the sample with 365 nm light to convert it to the Z-isomer. For a control group, keep the sample in the dark or irradiate with visible light.

-

Initiate the cleavage reaction by adding MgCl2.

-

At various time points, take aliquots of the reaction and quench them by adding a stop solution (e.g., containing EDTA and formamide).

-

To deactivate NCTA during the reaction, irradiate the sample with visible light (>420 nm) to convert it back to the E-isomer.

-

Analyze the quenched samples on a denaturing polyacrylamide gel to separate the uncleaved substrate from the cleavage products.

-

Quantify the bands corresponding to the substrate and products to determine the fraction cleaved over time. The observed cleavage rate (kobs) can be calculated from these data.

Visualizations

The following diagrams illustrate key conceptual frameworks and workflows related to (Z)-NCTS and NCTA research.

Caption: Mechanism of (Z)-NCTS action and photocontrol with NCTA.

Caption: Workflow for ribozyme photocontrol experiment.

Conclusion

The early research on (Z)-NCTS has established it as a novel and potent RNA molecular glue. The development of its photoswitchable analogue, NCTA, provides a powerful tool for the precise control of RNA structure and function. While the foundational studies have laid a strong groundwork, further research is needed to fully elucidate the therapeutic potential of this class of molecules. This includes the generation of more comprehensive quantitative data on binding affinities and kinetic parameters for a wider range of RNA targets, as well as in vivo studies to assess efficacy and safety. The experimental protocols and conceptual frameworks outlined in this guide provide a solid starting point for researchers aiming to build upon these initial findings and advance the field of RNA-targeted therapeutics.

An In-depth Technical Guide to the Molecular Structure and Activity of N-trans-caffeoyltyramine (NCT)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and biological activities of N-trans-caffeoyltyramine (NCT), a naturally occurring phenolic hydroxycinnamic acid amide. The user's query for "Z-Ncts" is interpreted as likely referring to NCT, potentially with a typographical error or a specific variant designation. NCT is gaining significant interest in the scientific community for its potential therapeutic applications, particularly in metabolic and inflammatory disorders.

Molecular Structure and Chemical Properties

N-trans-caffeoyltyramine is a member of the hydroxycinnamic acids and derivatives class of organic compounds.[1] Its structure consists of a caffeic acid moiety linked to a tyramine moiety via an amide bond.[2] The trans configuration of the double bond in the caffeoyl group is the more stable and common isomer.[2]

Chemical Identifiers:

-

Molecular Weight: 299.32 g/mol

-

IUPAC Name: (E)-3-(3,4-dihydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide

-

CAS Number: 103188-48-3

-

InChI Key: VSHUQLRHTJOKTA-XBXARRHUSA-N

Synthesis of N-trans-caffeoyltyramine

NCT can be synthesized through both traditional organic chemistry methods and biosynthetic pathways.

2.1. Chemical Synthesis:

The primary method for chemical synthesis involves the formation of an amide bond between caffeic acid and tyramine. Several approaches have been described:

-

Direct Thermal Condensation: This method involves refluxing a mixture of caffeic acid and a slight excess of tyramine in a suitable solvent, such as toluene.

-

Coupling Reagents: The use of coupling reagents is another common strategy to facilitate the amide bond formation.

-

Microwave-Assisted Synthesis: This technique can be employed to accelerate the reaction.

2.2. Biosynthesis:

The biosynthesis of NCT begins with the aromatic amino acids L-phenylalanine and L-tyrosine.

-

The caffeic acid portion is derived from L-phenylalanine through the phenylpropanoid pathway. This involves the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to produce trans-cinnamic acid, followed by hydroxylation steps to yield caffeic acid.

-

The tyramine portion is derived from L-tyrosine.

The final step is the condensation of caffeic acid and tyramine to form the amide bond.

Biological Activities and Mechanism of Action

NCT exhibits a range of biological activities, with its role as a potent agonist of Hepatocyte Nuclear Factor 4α (HNF4α) being a key mechanism of action.

3.1. HNF4α Agonism and Metabolic Regulation:

-

Hepatic Steatosis and Weight Management: NCT has been shown to promote the reversal of hepatic steatosis and prevent weight gain in mice fed a high-fat diet. This is achieved by increasing mitochondrial mass and function, leading to enhanced fatty acid oxidation.

-

Mitochondrial Biogenesis: NCT upregulates the expression of PPARGC1A (PGC-1α), a central regulator of mitochondrial biogenesis.

-

Lipophagy: NCT stimulates lipophagy, the autophagic degradation of lipids, by increasing the levels of dihydroceramides.

3.2. Gut Barrier Function and Anti-inflammatory Effects:

-

Intestinal Permeability: NCT has been shown to improve gut barrier function by mitigating the effects of a high-fat diet on the expression of HNF4α and genes critical for Paneth cell function.

-

Inflammatory Bowel Disease (IBD): As an HNF4α agonist, NCT has the potential to influence genes that are important in IBD.

-

Anti-inflammatory Properties: NCT has demonstrated anti-inflammatory effects, including the marked decrease of p-c-Jun N-terminal kinase (p-JNK) protein expression in LPS-stimulated cells.

3.3. Other Biological Activities:

-

Antioxidant Activity: The catechol group in the NCT structure is crucial for its significant antioxidant and free radical scavenging properties.

-

Neuroprotective Effects: NCT has shown neuroprotective effects against hydrogen peroxide-induced cytotoxicity in PC12 cells by reducing oxidative stress.

-

Anti-cancer Potential: Some studies suggest that N-caffeoyltyramine may have anti-cancer properties by inhibiting the epidermal growth factor receptor (EGFR) and activating caspase-3.

Experimental Protocols

4.1. In Vivo Animal Studies for Metabolic Effects:

-

Animal Model: Twelve-week-old C57BL/6J DIO (diet-induced obesity) male mice are typically used.

-

Diet: Mice are fed a high-fat diet (e.g., 60 kcal% fat).

-

NCT Administration: NCT can be administered orally by mixing it with the high-fat diet chow (e.g., 4000 ppm) for long-term studies. For shorter-term studies, subcutaneous injections of NCT (e.g., 200 mg/kg of body weight) can be used.

-

Outcome Measures: Key endpoints include body weight, hepatic steatosis, mitochondrial mass and function, gene expression analysis (e.g., for PPARGC1A), and levels of inflammatory markers like IL-6 and TNFα.

4.2. Clinical Trial in IBS-D Patients:

-

Study Design: A randomized, double-blind, placebo-controlled, parallel design is employed.

-

Participants: Individuals diagnosed with diarrhea-predominant Irritable Bowel Syndrome (IBS-D) according to the ROME IV criteria.

-

Intervention: Oral supplementation with a dietary supplement providing NCT and N-trans feruloyltyramine (NFT) (e.g., 120mg total) for a specified period, such as 3 weeks.

-

Primary Outcome Measure: Change in intestinal permeability, as measured by the Lactulose/Mannitol (L/M) ratio.

-

Secondary Outcome Measures:

-

Biomarkers of intestinal permeability: serum lipopolysaccharide (LPS), lipopolysaccharide-binding protein (LBP), soluble CD14 (sCD14), Zonulin, and Lipocalin-2 (LCN2).

-

Subjective GI symptoms: assessed using the Bristol Stool Chart and the IBS Symptom Severity Scale (IBS-SSS).

-

4.3. In Vitro Genotoxicity Assays:

-

Ames Test: Performed on bacterial strains with and without S9 metabolic activation, with doses up to 5000.0 μ g/plate .

-

In Vitro Mammalian Micronucleus Test: Conducted in cultured human peripheral blood lymphocytes with and without S9 activation.

Quantitative Data

Table 1: Clinical Trial Outcomes of NCT/NFT Supplementation in IBS-D Patients

| Outcome Measure | NCT/NFT Group (Mean Change) | Placebo Group (Mean Change) | p-value |

| Lactulose/Mannitol (L/M) Ratio | Significant Decrease | No Significant Change | 0.048 |

| Lipopolysaccharide-Binding Protein (LBP) | Significant Decrease | No Significant Change | 0.018 |

| IBS-SSS Abdominal Distention Score | -34.0 | -12.9 | 0.044 |

Table 2: In Vitro Biological Activities of NCT

| Activity | Cell Line | Concentration | Effect | Reference |

| Neuroprotection | PC12 | 5-40 µM | Decreased LDH release, ROS production, and apoptosis | |

| Melanogenesis Inhibition | B16/F10 | 50 µM | Reduced tyrosinase activity and melanogenesis | |

| Anti-inflammatory | RAW 264.7 | Not specified | Markedly decreased p-JNK protein expression |

Signaling Pathways and Workflows

Diagram 1: NCT-Mediated HNF4α Signaling Pathway in Metabolic Regulation

Caption: NCT activates HNF4α, leading to increased mitochondrial biogenesis and lipophagy, which in turn reduces hepatic steatosis and prevents weight gain.

Diagram 2: Experimental Workflow for In Vivo Assessment of NCT in Diet-Induced Obese Mice

Caption: Workflow for evaluating the in vivo metabolic effects of oral NCT administration in a diet-induced obesity mouse model.

References

- 1. Human Metabolome Database: Showing metabocard for N-trans-Caffeoyltyramine (HMDB0341059) [hmdb.ca]

- 2. N-Caffeoyltyramine | 103188-48-3 | Benchchem [benchchem.com]

- 3. PubChemLite - N-trans-caffeoyltyramine (C17H17NO4) [pubchemlite.lcsb.uni.lu]

- 4. N-Caffeoyltyramine | C17H17NO4 | CID 9994897 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Target Identification and Validation of Novel Bioactive Compounds: A Case Study with "Z-Ncts"

This technical guide provides a comprehensive overview of the core principles and methodologies for the identification and validation of molecular targets for novel bioactive compounds, using the hypothetical small molecule class "Z-Ncts" as a framework. This document is intended for researchers, scientists, and drug development professionals engaged in the process of elucidating the mechanism of action of new chemical entities.

Introduction to Target Identification and Validation

The successful development of a new therapeutic agent hinges on a thorough understanding of its mechanism of action, which begins with the critical first steps of target identification and validation.[1][2] Target identification is the process of pinpointing the specific molecular entities, typically proteins, that a bioactive compound interacts with to exert its physiological effects.[3] Following identification, target validation provides the necessary evidence to confirm that modulating this target with the compound will lead to the desired therapeutic outcome in a disease context.[1][2] This process is crucial for increasing the probability of success in downstream clinical trials by mitigating risks associated with lack of efficacy or unforeseen toxicity.

This guide will delineate a systematic and multi-faceted approach to the target deconvolution of our hypothetical compound class, this compound.

Strategies for this compound Target Identification

A variety of experimental and computational strategies can be employed to identify the molecular targets of this compound. These approaches can be broadly categorized as direct (biochemical) or indirect (genetic and computational).

Direct Biochemical Approaches

Direct methods rely on the physical interaction between this compound and their protein targets.

-

Affinity Chromatography: This is a powerful technique for isolating target proteins from complex biological mixtures. A Z-Nct analog is immobilized on a solid support, which is then used as bait to "fish" for interacting proteins from a cell lysate. The bound proteins are subsequently eluted and identified by mass spectrometry.

-

Drug Affinity Responsive Target Stability (DARTS): This method is based on the principle that the binding of a small molecule can stabilize its target protein, making it more resistant to proteolysis. Cell lysates are treated with a Z-Nct followed by a protease; stabilized proteins are then identified by comparing protein degradation patterns between treated and untreated samples.

-

Cellular Thermal Shift Assay (CETSA): CETSA is a label-free method applicable in live cells and cell lysates. It leverages the concept that ligand binding increases the thermal stability of a protein. By heating cells or lysates treated with a Z-Nct to various temperatures, the aggregation of denatured proteins can be monitored. Target proteins will exhibit a higher melting temperature in the presence of the Z-Nct.

Indirect Genetic and Computational Approaches

Indirect methods infer targets by observing the cellular response to a compound or by using computational predictions.

-

Genetic Screening: High-throughput genetic screens, such as those using CRISPR-Cas9 or siRNA libraries, can identify genes that, when knocked out or knocked down, confer resistance or sensitivity to Z-Nct treatment. These genes may encode the direct target or be part of the target's signaling pathway.

-

Computational Approaches: Inverse docking is a computational method where a small molecule (Z-Nct) is docked against a library of protein structures to predict potential binding partners. Methods like the "combined Z-score" can improve the accuracy of identifying true positives from these virtual screens.

Analysis of Signaling Pathways Modulated by this compound

Once potential targets are identified, it is crucial to understand the signaling pathways in which they function. Many drugs exert their effects by modulating key cellular signaling cascades. Examples of pathways that could be affected by this compound include:

-

Notch Signaling Pathway: This is a conserved pathway that regulates cell fate decisions. Dysregulation of Notch signaling is implicated in various diseases, including cancer. The pathway is initiated by ligand binding to the Notch receptor, leading to a series of proteolytic cleavages that release the Notch intracellular domain (NICD). NICD then translocates to the nucleus to regulate the expression of target genes.

-

MAP Kinase (ERK) Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival. It is often activated by growth factors and can be dysregulated in cancer. The core of the pathway consists of a cascade of protein kinases: Raf, MEK, and ERK.

-

PI3K/Akt Signaling Pathway: This pathway is critical for cell survival, growth, and metabolism. It is frequently activated in cancer. The pathway is initiated by the activation of PI3K, which leads to the production of PIP3. PIP3 recruits and activates Akt, which in turn phosphorylates a multitude of downstream targets.

Mandatory Visualizations: Signaling Pathways

Caption: The canonical Notch signaling pathway.

References

Methodological & Application

Application Notes and Protocols for γ-Secretase Inhibitors in Cell Culture

A Note on "Z-Ncts": The term "this compound" does not correspond to a recognized compound in the scientific literature. Based on the common association with research topics such as Notch signaling and Alzheimer's disease, it is likely that this query pertains to γ-secretase inhibitors. This document will focus on the application and protocols for well-characterized γ-secretase inhibitors, such as DAPT and Dibenzazepine (DBZ), which are pivotal tools in studying these biological processes.

Introduction:

γ-secretase is an intramembrane protease complex that plays a crucial role in the processing of several type I transmembrane proteins, including the Amyloid Precursor Protein (APP) and Notch receptors.[1][2] Dysregulation of γ-secretase activity is implicated in the pathogenesis of Alzheimer's disease, through the generation of amyloid-β (Aβ) peptides, and in various cancers due to its role in Notch signaling.[2][3][4] Small molecule inhibitors of γ-secretase are therefore invaluable research tools for elucidating the physiological and pathological roles of this enzyme and for evaluating its therapeutic potential.

This document provides detailed application notes and protocols for the use of γ-secretase inhibitors in cell culture, with a focus on two widely used compounds: DAPT and Dibenzazepine (DBZ).

Mechanism of Action:

γ-secretase inhibitors block the proteolytic activity of the γ-secretase complex. This inhibition prevents the final intramembrane cleavage of its substrates. In the context of Notch signaling, this blockade prevents the release of the Notch Intracellular Domain (NICD), which would otherwise translocate to the nucleus to activate target gene transcription. In the context of Alzheimer's disease research, these inhibitors reduce the production of amyloid-β peptides from the amyloid precursor protein (APP).

Data Presentation

Table 1: Quantitative Data for Selected γ-Secretase Inhibitors

| Compound Name | Alternative Names | Target | IC₅₀ | Applications in Cell Culture |

| DAPT | GSI-IX; LY-374973 | γ-Secretase | Aβ (total): ~115-120 nM, Aβ42: ~200 nM in human primary neuronal cultures. | Inhibition of Notch signaling, induction of neuronal differentiation, reduction of amyloid-β production, cancer research. |

| Dibenzazepine (DBZ) | YO-01027 | γ-Secretase | Notch cleavage: 1.7 - 2.92 nM, APPL cleavage: 2.64 nM. | Inhibition of Notch signaling, induction of goblet cell differentiation in intestinal crypts, reprogramming of keratinocytes to iPSCs. |

Experimental Protocols

Protocol 1: General Protocol for Treatment of Adherent Cells with a γ-Secretase Inhibitor (DAPT or DBZ)

This protocol provides a general guideline for treating adherent cell lines with a γ-secretase inhibitor to study its effect on a specific cellular process, such as Notch signaling or APP processing.

Materials:

-

Adherent cell line of interest (e.g., HEK293, HeLa, SH-SY5Y)

-

Complete cell culture medium

-

γ-secretase inhibitor (DAPT or DBZ)

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-buffered saline (PBS), sterile

-

Multi-well plates (e.g., 6-well, 12-well, or 96-well)

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

-

Cell Seeding:

-

One day prior to treatment, seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of treatment.

-

-

Preparation of γ-Secretase Inhibitor Stock Solution:

-

Prepare a high-concentration stock solution of the γ-secretase inhibitor in sterile DMSO. For example, to prepare a 10 mM stock solution of DBZ (MW: 463.5 g/mol ), dissolve 10 mg in 2.16 mL of DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

-

-

Treatment of Cells:

-

On the day of the experiment, thaw an aliquot of the inhibitor stock solution.

-

Prepare working solutions of the inhibitor by diluting the stock solution in complete cell culture medium to the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all wells, including the vehicle control (typically ≤ 0.1%).

-

Remove the old medium from the cells and replace it with the medium containing the desired concentration of the γ-secretase inhibitor or the vehicle control (medium with the same concentration of DMSO).

-

-

Incubation:

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time will depend on the specific cell line and the experimental endpoint.

-

-

Downstream Analysis:

-

Following incubation, the cells can be harvested for various downstream analyses, such as:

-

Western Blotting: To analyze the levels of proteins involved in the Notch signaling pathway (e.g., cleaved Notch1, Hes1) or APP processing.

-

RT-qPCR: To measure changes in the expression of Notch target genes.

-

ELISA: To quantify the levels of secreted Aβ peptides in the culture medium.

-

Cytotoxicity Assays: To assess the effect of the inhibitor on cell viability.

-

Immunofluorescence: To visualize the subcellular localization of proteins of interest.

-

-

Protocol 2: Cytotoxicity Assay using MTT

This protocol is used to assess the effect of a γ-secretase inhibitor on cell viability.

Materials:

-

Cells treated with the γ-secretase inhibitor as described in Protocol 1 (in a 96-well plate)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Following the treatment period with the γ-secretase inhibitor, add 10-20 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 3: Western Blotting for Cleaved Notch1

This protocol is designed to detect the inhibition of Notch signaling by measuring the levels of the active, cleaved form of Notch1 (NICD).

Materials:

-

Cells treated with a γ-secretase inhibitor as described in Protocol 1

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against cleaved Notch1 (Val1744)

-

Primary antibody for a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against cleaved Notch1 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip and re-probe the membrane with the loading control antibody to ensure equal protein loading.

-

Mandatory Visualization

Caption: Canonical Notch Signaling Pathway and the Point of Inhibition by γ-Secretase Inhibitors.

Caption: Experimental Workflow for γ-Secretase Inhibitor Treatment and Analysis in Cell Culture.

References

- 1. γ-Secretase Activity Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]

- 2. γ-secretase targeting in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Notch signaling inactivation by small molecule γ-secretase inhibitors restores the multiciliated cell population in the airway epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gamma secretase inhibitors of Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Gamma-Secretase Inhibitors (GSIs) in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gamma-secretase is an intramembrane-cleaving protease complex responsible for processing multiple transmembrane proteins. Two of its most well-known substrates are the Amyloid Precursor Protein (APP) and the Notch receptor. The cleavage of APP by gamma-secretase is a critical step in the generation of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[1][2] The cleavage of Notch initiates a signaling cascade crucial for cell-fate determination, proliferation, and differentiation.[3][4]

Gamma-Secretase Inhibitors (GSIs) are small molecules that block the activity of this enzyme.[4] Initially developed as a therapeutic strategy for Alzheimer's disease by aiming to reduce Aβ production, their ability to inhibit Notch signaling has also led to their investigation as anti-cancer agents. The application of GSIs in preclinical animal models is a critical step in evaluating their therapeutic potential and safety profile before clinical translation. These studies are essential for understanding efficacy, pharmacokinetics (PK), and potential toxicities.

Mechanism of Action: Gamma-Secretase Inhibition

The diagram below illustrates the dual role of gamma-secretase in cleaving both APP and Notch, and how GSIs intervene in these pathways.

References

- 1. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gamma Secretase Inhibitors in Cancer: A Current Perspective on Clinical Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. γ-Secretase Inhibitors and Modulators - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Z-Ncts: A Review of Available Information

A comprehensive search for "Z-Ncts" did not yield information on a specific therapeutic agent or experimental compound with this designation. The scientific and medical literature, as well as clinical trial registries, do not contain data corresponding to a substance named "this compound." It is possible that "this compound" may be an internal project name, a misnomer, or an abbreviation not in public use.

Therefore, it is not possible to provide specific dosage and administration guidelines, detailed experimental protocols, or signaling pathway diagrams as requested. The following sections provide general guidance and examples based on publicly available information for other therapeutic agents, which may serve as a template for researchers and drug development professionals when such information for a specific compound becomes available.

I. General Principles of Dosage and Administration

The determination of appropriate dosage and administration for a new therapeutic agent is a critical aspect of drug development, established through a rigorous series of preclinical and clinical studies.

Table 1: Key Parameters in Dosage Determination

| Parameter | Description | Influencing Factors |

| Starting Dose | The initial dose administered in clinical trials, typically derived from preclinical toxicology studies in animal models. | No Observed Adverse Effect Level (NOAEL), body surface area conversion. |

| Dose Escalation | The process of incrementally increasing the dose in clinical trial participants to determine the maximum tolerated dose (MTD). | Pharmacokinetics (PK), pharmacodynamics (PD), and observed toxicities. |

| Recommended Dosage | The optimal dose determined from Phase II and III clinical trials that balances efficacy and safety. | Efficacy endpoints, safety profile, patient population. |

| Dosage Adjustments | Modifications to the standard dosage for specific patient populations. | Renal or hepatic impairment, co-administration of other drugs, patient age.[1] |

| Administration Route | The path by which the drug is brought into contact with the body. | Drug formulation (e.g., oral, intravenous), desired site of action, bioavailability.[2] |

II. Experimental Protocols in Drug Development

Detailed experimental protocols are essential for the reproducibility and validation of scientific findings. Below are generalized workflows for common preclinical studies.

In Vitro Cellular Assays

These experiments are performed on cells grown in a laboratory setting to determine the mechanism of action and cytotoxic effects of a new compound.

Caption: A generalized workflow for in vitro cellular assays.

In Vivo Animal Studies

Animal studies are crucial for evaluating the safety, efficacy, and pharmacokinetic profile of a drug in a living organism before human trials.[3]

Caption: A typical workflow for in vivo animal studies.

III. Signaling Pathways in Drug Action

Understanding the molecular pathways a drug modulates is fundamental to its development and clinical application. While no signaling pathways are known for "this compound," below is a hypothetical representation of a common cancer-related pathway that new drugs often target.

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Conclusion

While the specific information requested for "this compound" cannot be provided due to the absence of publicly available data for a compound of that name, the principles, tables, and diagrams presented here offer a framework for the type of information that is critical in the development of a new therapeutic agent. Researchers are encouraged to consult resources such as ClinicalTrials.gov and peer-reviewed scientific literature for information on specific, named compounds.[4][5] The Australian National Clinical Terminology Service (NCTS) also provides standardized clinical terminology that is essential in drug development and clinical practice.

References

Techniques for Measuring γ-Secretase Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "Z-Ncts" is not a standard designation in scientific literature. However, it is likely a reference to the activity of the γ-secretase complex , in which Nicastrin (NCT) is an essential component. The γ-secretase complex is a multi-protein intramembrane protease that plays a crucial role in the Notch signaling pathway and in the processing of the Amyloid Precursor Protein (APP), which is implicated in Alzheimer's disease.[1][2] This document provides detailed application notes and protocols for measuring the activity of the γ-secretase complex, with a focus on methodologies relevant to drug discovery and research.

Nicastrin, a type I transmembrane glycoprotein, is a critical part of the γ-secretase complex.[1] Its functions are believed to include stabilizing the other components of the complex and participating in substrate recognition.[1] One model suggests that the ectodomain of Nicastrin binds to the N-terminus of substrates like APP and Notch after their initial processing by other enzymes (α- or β-secretases), thereby presenting them to the catalytic core of the γ-secretase complex.[3] An alternative model proposes that Nicastrin acts as a steric "gatekeeper," preventing proteins with large extracellular domains from accessing the active site, thus ensuring that only properly shed substrates are cleaved.

Measuring the activity of γ-secretase is paramount for understanding its physiological roles and for the development of therapeutic modulators. Inhibitors of γ-secretase have been investigated for the treatment of Alzheimer's disease (by reducing the production of amyloid-β peptides) and some cancers (by blocking Notch signaling).

Signaling Pathway of Notch Processing by γ-Secretase

The canonical Notch signaling pathway is initiated by the binding of a ligand (e.g., Delta or Jagged) on one cell to the Notch receptor on an adjacent cell. This interaction triggers a series of proteolytic cleavages. The final cut, which releases the Notch Intracellular Domain (NICD), is performed by the γ-secretase complex. The liberated NICD then translocates to the nucleus to regulate gene expression.

I. In Vitro (Cell-Free) Assays for γ-Secretase Activity

Cell-free assays utilize purified or enriched γ-secretase from cell membranes and recombinant substrates. These assays are highly valuable for high-throughput screening (HTS) of potential inhibitors and for detailed mechanistic studies, as they eliminate the complexities of cellular transport and metabolism.

FRET-Based Protease Assay

This assay measures the cleavage of a synthetic substrate containing a Förster Resonance Energy Transfer (FRET) pair. The substrate is a peptide sequence derived from an APP or Notch cleavage site, flanked by a fluorophore (donor) and a quencher (acceptor). In the intact substrate, the quencher absorbs the energy emitted by the fluorophore. Upon cleavage by γ-secretase, the donor and acceptor are separated, resulting in an increase in fluorescence.

Experimental Workflow: FRET-Based Assay

Protocol: FRET-Based γ-Secretase Activity Assay

-

Preparation of γ-Secretase:

-

Culture HEK293T cells that stably express the components of the γ-secretase complex.

-

Harvest cells and prepare cell membranes by dounce homogenization followed by centrifugation.

-

Solubilize the membrane fraction using a buffer containing a mild detergent like CHAPSO (e.g., 1% w/v) to extract the active enzyme complex.

-

Determine the total protein concentration of the solubilized membrane preparation using a detergent-compatible protein assay (e.g., BCA assay).

-

-